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molecular formula C7H11LiO2 B8280122 Cyclohexanecarboxylic acid lithium salt

Cyclohexanecarboxylic acid lithium salt

Cat. No. B8280122
M. Wt: 134.1 g/mol
InChI Key: OYTJIZNGQNUSAK-UHFFFAOYSA-M
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Patent
US07863474B2

Procedure details

Under stirring, a solution of cyclohexanecarboxylic acid (10.0 g, 78 mmol) in MeOH (30 mL) was added dropwise over 30 min to 1 M lithium methoxide in MeOH (78 mL, 78 mmol) at 5-10° C. The cooling bath was removed and after 4 h at room temperature, heptane (75 mL) was added slowly. Most of the MeOH was removed at a rotary evaporator. Heptane (100 mL) was added to the thick white suspension which was stirred 2 h at 0° C. The suspension was filtered and the filter cake was washed with heptane and dried in vacuo (<1 mbar) to afford 10.5 g (100%) cyclohexanecarboxylic acid lithium salt. Anal. Calcd for C7H11LiO2 C, 62.70; H, 8.27. Found: C, 62.03; H, 8.11; H2O, 0.67.
Quantity
10 g
Type
reactant
Reaction Step One
Name
lithium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[O-].[Li+:12]>CO>[Li+:12].[CH:1]1([C:7]([O-:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
lithium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
78 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed and after 4 h at room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
heptane (75 mL) was added slowly
CUSTOM
Type
CUSTOM
Details
Most of the MeOH was removed at a rotary evaporator
ADDITION
Type
ADDITION
Details
Heptane (100 mL) was added to the thick white suspension which
STIRRING
Type
STIRRING
Details
was stirred 2 h at 0° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with heptane
CUSTOM
Type
CUSTOM
Details
dried in vacuo (<1 mbar)

Outcomes

Product
Name
Type
product
Smiles
[Li+].C1(CCCCC1)C(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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